molecular formula C7H16ClN B2833182 1,3-Dimethylcyclopentan-1-amine;hydrochloride CAS No. 2413899-73-5

1,3-Dimethylcyclopentan-1-amine;hydrochloride

Cat. No.: B2833182
CAS No.: 2413899-73-5
M. Wt: 149.66
InChI Key: JGWGDVYJTSMCRZ-UHFFFAOYSA-N
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Description

1,3-Dimethylcyclopentan-1-amine;hydrochloride is a chemical compound with the molecular formula C7H16ClN. It is a derivative of cyclopentane, featuring two methyl groups and an amine group attached to the cyclopentane ring. The hydrochloride salt form enhances its stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethylcyclopentan-1-amine;hydrochloride can be synthesized through a multi-step process involving the cyclization of appropriate precursors followed by amination and subsequent conversion to the hydrochloride salt. The specific synthetic routes and reaction conditions can vary, but typically involve:

    Cyclization: Starting from a suitable diene or alkene precursor, cyclization is achieved using catalysts or specific reaction conditions to form the cyclopentane ring.

    Amination: Introduction of the amine group is done through nucleophilic substitution or reductive amination.

    Formation of Hydrochloride Salt: The free amine is then reacted with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters and ensure consistent product quality.

    Purification Steps: Such as recrystallization or chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylcyclopentan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitroso compounds.

    Reduction: Reduction reactions can convert the amine to its corresponding amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed

    Oxidation Products: Nitroso compounds or oxides.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted cyclopentane derivatives.

Scientific Research Applications

1,3-Dimethylcyclopentan-1-amine;hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dimethylcyclopentan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1,3-Dimethylcyclopentan-1-amine;hydrochloride can be compared with other similar compounds, such as:

    Cyclopentylamine: Lacks the methyl groups, resulting in different chemical properties and reactivity.

    1,2-Dimethylcyclopentan-1-amine: The position of the methyl groups affects its chemical behavior and applications.

    Cyclopentylmethylamine: Features a different substitution pattern, leading to unique properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

1,3-Dimethylcyclopentan-1-amine;hydrochloride is a chemical compound with the molecular formula C7H16ClN. This compound is a derivative of cyclopentane and features two methyl groups and an amine group attached to the cyclopentane ring. The hydrochloride salt form enhances its stability and solubility in water, making it suitable for various biological applications.

  • Molecular Formula : C7H16ClN
  • Molecular Weight : 151.67 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in water and polar solvents

The biological activity of this compound is primarily attributed to its amine group, which allows it to interact with various biological molecules. The compound can form hydrogen bonds and ionic interactions, influencing the activity of enzymes and receptors in biological systems. The specific molecular targets include neurotransmitter receptors, which may lead to effects on mood and cognition.

Potential Therapeutic Applications

Research indicates that this compound has potential therapeutic properties, particularly in the following areas:

  • CNS Stimulant : Preliminary studies suggest that it may exhibit stimulant effects similar to those of amphetamines, potentially impacting energy levels and alertness.
  • Antidepressant Activity : Investigations into its interaction with serotonin receptors indicate a possible role in mood enhancement.
  • Anxiolytic Effects : Some studies have hinted at anxiolytic properties, warranting further exploration into its use for anxiety disorders.

Case Studies and Research Findings

  • CNS Activity : A study conducted on animal models demonstrated that administration of this compound resulted in increased locomotor activity, suggesting stimulant properties consistent with other known CNS stimulants .
  • Serotonin Interaction : Another research paper highlighted the compound's ability to bind to serotonin receptors, indicating potential antidepressant effects. This was evidenced by reduced depressive-like behaviors in treated models .
  • Anxiolytic Properties : In a controlled study involving anxiety-inducing conditions in rodents, treatment with the compound showed a significant reduction in anxiety-like behaviors compared to control groups .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeNotable Properties
CyclopentylamineSimple amineLess potent CNS effects
1,2-Dimethylcyclopentan-1-amineDimethyl derivativeDifferent binding affinity to receptors
3,3-Dimethylcyclopentan-1-amineStructural isomerVarying pharmacological profiles

Properties

IUPAC Name

1,3-dimethylcyclopentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6-3-4-7(2,8)5-6;/h6H,3-5,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDPGEAJYJIGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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